molecular formula C12H7FN2OS B2759101 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 860788-35-8

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2759101
CAS No.: 860788-35-8
M. Wt: 246.26
InChI Key: FQZNBCZTPKLGQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives were synthesized and their in vitro antiproliferative activities were studied .

Scientific Research Applications

Synthesis and Molecular Structure

  • The compound's utility in synthetic chemistry is highlighted by its role in producing complex heterocyclic structures. For instance, similar compounds have been synthesized to explore their crystalline structures and intermolecular interactions, providing insights into their potential applications in material science and drug design (Banu et al., 2010).

Chemical Properties and Reactions

  • Research on electrophilic substitution reactions involving imidazo[2,1-b]thiazoles, including variants with different substituents, has shed light on their chemical reactivity. Such studies are crucial for understanding how these compounds can be further modified and utilized in various chemical syntheses (O'daly et al., 1991).

Biological Activity and Pharmaceutical Applications

  • Imidazo[2,1-b]thiazole derivatives have been investigated for their potential antitubercular and antifungal activities. Compounds synthesized from similar frameworks have shown significant biological activity, indicating the potential for developing new therapeutic agents (Syed et al., 2018). Additionally, studies have found certain imidazo[2,1-b][1,3,4]thiadiazole derivatives to exhibit potent inhibitory effects against Mycobacterium tuberculosis, highlighting their importance in addressing global health challenges like tuberculosis (Kolavi et al., 2006).

Properties

IUPAC Name

6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-9-3-1-2-8(6-9)11-10(7-16)15-4-5-17-12(15)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZNBCZTPKLGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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